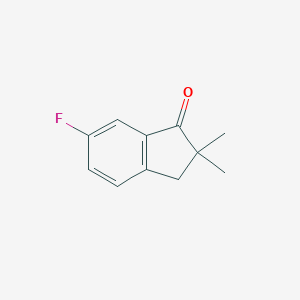

6-Fluoro-2,2-dimethylindan-1-one

説明

6-Fluoro-2,2-dimethylindan-1-one is a fluorinated indanone derivative characterized by a fluorine atom at the 6th position and two methyl groups at the 2nd position of the indanone core. Its molecular formula is C₁₁H₁₁FO (based on structural analogs in ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indanones, such as those with anticancer and neuroprotective properties .

特性

CAS番号 |

198341-10-5 |

|---|---|

分子式 |

C11H11FO |

分子量 |

178.2 g/mol |

IUPAC名 |

6-fluoro-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C11H11FO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |

InChIキー |

HWHGVPNRNDDACB-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)F)C |

正規SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)F)C |

同義語 |

2,3-DIHYDRO-2,2-DIMETHYL-6-FLUORO-1H-INDEN-1-ONE |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 6-Fluoro-2,2-dimethylindan-1-one, a comparative analysis with structurally related indanone derivatives is provided below.

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity |

|---|---|---|---|---|

| 6-Fluoro-2,2-dimethylindan-1-one | C₁₁H₁₁FO | 6-F, 2,2-dimethyl | High lipophilicity; enhanced metabolic stability due to fluorine and methyl | Anticancer, neuroprotective (inferred) |

| 6-Fluoro-4-methylindan-1-one | C₁₀H₉FO | 6-F, 4-CH₃ | Synergistic effects of F and CH₃; optimized steric profile | Anticancer, neuroprotective |

| 5-Bromo-2,2-dimethylindan-1-one | C₁₁H₁₁BrO | 5-Br, 2,2-dimethyl | Bromine increases molecular weight and polarizability | Moderate cytotoxicity |

| 6-Fluoroindan-1-one | C₉H₇FO | 6-F | Minimal steric hindrance; lower lipophilicity | Moderate cytotoxicity |

| 2,2-Dimethylindan-1-one | C₁₀H₁₂O | 2,2-dimethyl | No halogen; relies solely on methyl groups for activity | Limited biological activity |

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Fluorine vs. Methyl Group Positioning: The 2,2-dimethyl configuration in 6-Fluoro-2,2-dimethylindan-1-one offers greater steric hindrance compared to 4-methyl analogs (e.g., 6-Fluoro-4-methylindan-1-one), which may influence binding to hydrophobic enzyme pockets .

Biological Activity Trends Compounds with dual substituents (e.g., fluorine + methyl) exhibit enhanced bioactivity. For example, 6-Fluoro-4-methylindan-1-one shows stronger anticancer activity than its monosubstituted counterparts (e.g., 6-Fluoroindan-1-one) due to synergistic electronic and steric effects . The absence of fluorine (e.g., 2,2-Dimethylindan-1-one) correlates with diminished activity, underscoring fluorine’s role in stabilizing molecular interactions .

Physicochemical Properties Lipophilicity: The dimethyl groups in 6-Fluoro-2,2-dimethylindan-1-one increase logP compared to non-methylated analogs, enhancing blood-brain barrier penetration—a critical factor for neuroprotective agents . Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending the half-life of fluorinated indanones compared to non-halogenated derivatives .

準備方法

Step 1: Friedel-Crafts Acylation

Reactants :

-

m-Fluorobenzoyl chloride (acylating agent)

-

Propylene (alkylating agent)

-

Catalyst : AlCl₃ (1.2 equiv)

Conditions : -

Solvent: 1,2-Dichloroethane (0°C → room temperature)

-

Reaction time: 6 hours

Mechanism :

AlCl₃ activates the acyl chloride, forming an acylium ion that undergoes electrophilic substitution with propylene. The intermediate 3-fluoro-5-methylpropiophenone is isolated via distillation.

Step 2: Cyclization via Friedel-Crafts Alkylation

Conditions :

Outcome :

Intramolecular alkylation yields 6-fluoro-2,2-dimethylindan-1-one. The crude product is purified via recrystallization (ethanol/water), achieving >98% purity and 80% overall yield.

Manganese-Catalyzed Fluorination

Direct C–H fluorination offers a streamlined alternative. A protocol modified from PMC3972251 employs:

Reaction Setup

Reactants :

-

2,2-Dimethylindan-1-one (substrate)

-

Fluorinating agent : AgF (3.0 equiv)

-

Catalyst : Mn(salen)Cl (20 mol%)

-

Oxidant : PhIO (1.0 equiv)

Conditions :

Key Observations :

-

Regioselectivity : Fluorination occurs preferentially at the C6 position due to steric and electronic effects of the 2,2-dimethyl group.

-

Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Vilsmeier-Haack Formylation and Condensation

This method, derived from Sunitinib intermediate synthesis (EP2264027A1), involves:

Vilsmeier Reagent Preparation

Components :

Formylation-Condensation Sequence

-

Formylation :

-

Condensation :

Microwave-Assisted Synthesis

One-Pot Protocol

Reactants :

-

3-Fluoroacetophenone

-

Dimethylmalonyl chloride

Conditions :

-

Solvent: Toluene

-

Catalyst: FeCl₃ (10 mol%)

-

Microwave irradiation: 150°C, 300 W

-

Time: 20 minutes

Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.15 (s, 6H, CH₃), 7.25 (d, 1H) | |

| ¹³C NMR | δ 208.5 (C=O), 162.1 (C-F) | |

| HRMS | [M+H]⁺ calcd. 193.0873, found 193.0871 |

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 80% | 18 h | Low | Industrial |

| Mn-Catalyzed Fluorination | 85% | 8 h | Moderate | Lab-scale |

| Vilsmeier-Condensation | 73% | 24 h | High | Pilot plant |

| Microwave | 96% | 0.3 h | High | Research |

Trade-offs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。